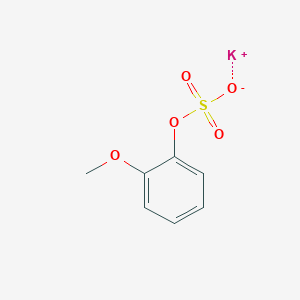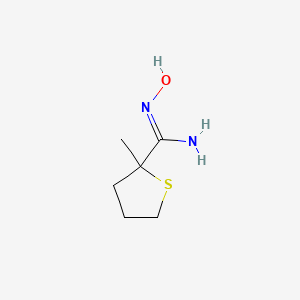
N'-Hydroxy-2-methylthiolane-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-2-methylthiolane-2-carboximidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of carboximidamides and features a thiolane ring, which is a five-membered ring containing sulfur. The presence of the hydroxy group and the carboximidamide moiety makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-methylthiolane-2-carboximidamide typically involves the reaction of 2-methylthiolane-2-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the hydroxy group. The reaction mixture is usually heated to a moderate temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of N’-Hydroxy-2-methylthiolane-2-carboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-methylthiolane-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amines and related derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
N’-Hydroxy-2-methylthiolane-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-methylthiolane-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy group and the carboximidamide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
N’-Hydroxy-2-thiophenecarboximidamide: Similar structure but with a thiophene ring instead of a thiolane ring.
N’-Hydroxy-2-methyl-1,3-thiazole-4-carboximidamide: Contains a thiazole ring instead of a thiolane ring.
Uniqueness
N’-Hydroxy-2-methylthiolane-2-carboximidamide is unique due to its specific ring structure and the presence of both hydroxy and carboximidamide functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H12N2OS |
|---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
N'-hydroxy-2-methylthiolane-2-carboximidamide |
InChI |
InChI=1S/C6H12N2OS/c1-6(5(7)8-9)3-2-4-10-6/h9H,2-4H2,1H3,(H2,7,8) |
InChI Key |
PECLSGJTKYPHBO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(CCCS1)/C(=N/O)/N |
Canonical SMILES |
CC1(CCCS1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



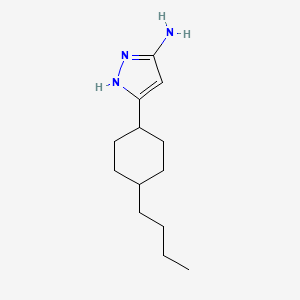
![9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13326582.png)
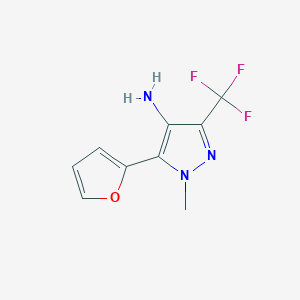
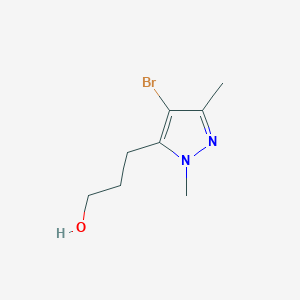
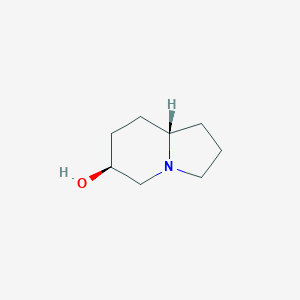
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutanoic acid](/img/structure/B13326593.png)
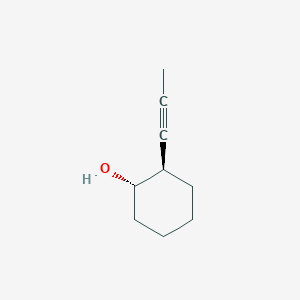
![7H-pyrrolo[2,3-b]pyridin-7-ylacetic acid](/img/structure/B13326598.png)
![[2-(Difluoromethyl)cyclohexyl]methanamine](/img/structure/B13326611.png)

